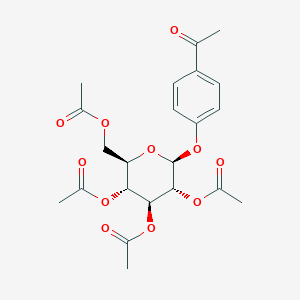
4-乙酰苯基 2,3,4,6-四-O-乙酰基-β-D-吡喃葡萄糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is a biochemical reagent widely used in glycobiology research. This compound is particularly significant in the study of carbohydrate chemistry, enzyme kinetics, and the biological roles of glycans. It is known for its role in investigating the structure, synthesis, and biological functions of carbohydrates.
科学研究应用
4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is extensively used in scientific research, particularly in:
Chemistry: Studying carbohydrate chemistry and synthesis of complex glycans.
Biology: Investigating the biological roles of glycans in cellular processes.
Medicine: Exploring potential therapeutic applications related to glycobiology.
Industry: Used in the development of biochemical assays and diagnostic tools.
作用机制
Target of Action
It is widely employed in the biomedical sector, serving as a pivotal substance for investigating the intricacies of enzyme kinetics and carbohydrate chemistry .
Mode of Action
The attack of a water molecule on this intermediate leads to the formation of the corresponding 2,3,4,6-tetra-O-acetyl alpha- or beta-glucopyranose .
Biochemical Pathways
Given its role in enzyme kinetics and carbohydrate chemistry, it may be involved in various metabolic pathways .
Result of Action
Its role in investigating enzyme kinetics and carbohydrate chemistry suggests it may have significant effects at the molecular level .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside typically involves the acetylation of 4-acetylphenyl beta-D-glucopyranoside. The process generally includes the following steps:
Starting Material: 4-Acetylphenyl beta-D-glucopyranoside.
Acetylation: The hydroxyl groups of the glucopyranoside are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of 4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside follows similar steps but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of 4-acetylphenyl beta-D-glucopyranoside are acetylated using acetic anhydride and a suitable catalyst.
Continuous Purification: Industrial purification techniques such as large-scale chromatography or crystallization are employed to ensure high purity of the final product.
化学反应分析
Types of Reactions
4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent glucopyranoside.
Oxidation: The acetylphenyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Hydrolysis: 4-Acetylphenyl beta-D-glucopyranoside.
Oxidation: 4-Carboxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside.
Substitution: Products vary based on the substituent introduced.
相似化合物的比较
Similar Compounds
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranose: Similar structure but lacks the acetylphenyl group.
4-Acetylphenyl beta-D-glucopyranoside: Lacks the acetyl groups on the glucopyranoside.
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoside: Similar structure but different anomeric configuration.
Uniqueness
4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is unique due to the presence of both the acetylphenyl group and the acetylated glucopyranoside. This dual modification allows for specific interactions and reactions that are not possible with other similar compounds.
属性
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-acetylphenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O11/c1-11(23)16-6-8-17(9-7-16)32-22-21(31-15(5)27)20(30-14(4)26)19(29-13(3)25)18(33-22)10-28-12(2)24/h6-9,18-22H,10H2,1-5H3/t18-,19-,20+,21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFUJLNDNATWOD-QMCAAQAGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
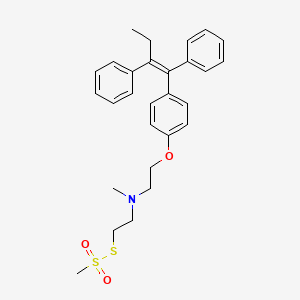
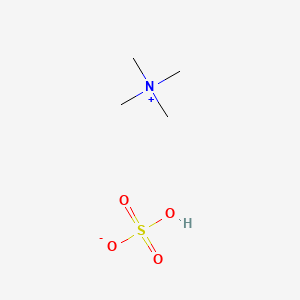
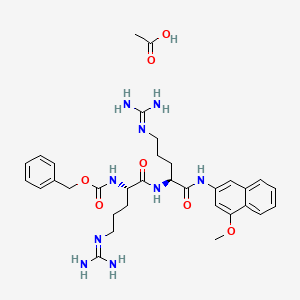
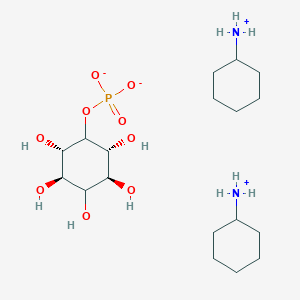
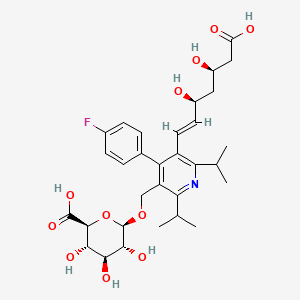
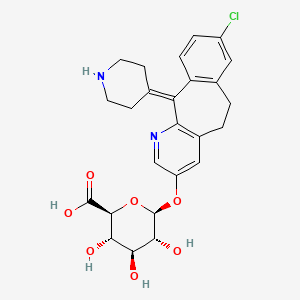
![3,4,5-Trihydroxy-6-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B1140695.png)
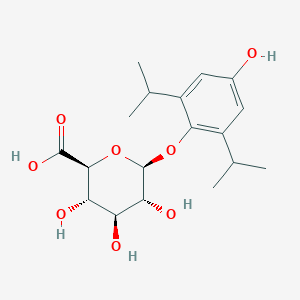

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)
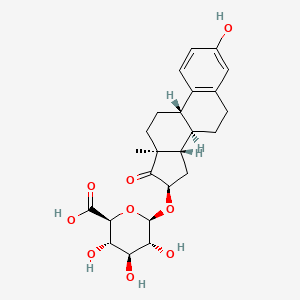
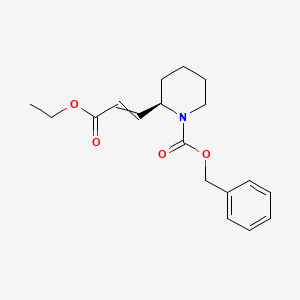
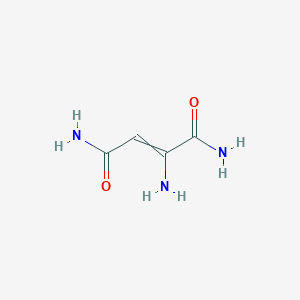
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)
